Malformin-B4 is a cyclic peptide originally derived from the fungus Penicillium malformin. It belongs to a class of compounds known for their biological activity, particularly in agricultural and pharmaceutical applications. Malformin-B4 is characterized by its unique structure and potential therapeutic properties.
Malformin-B4 is primarily isolated from fungal species, particularly those in the Penicillium genus. The compound has been studied for its effects on plant growth and its potential as a biocontrol agent against various pathogens.
Malformin-B4 is classified as a cyclic peptide due to its ring structure formed by amino acids. It is part of a broader category of compounds known as mycotoxins, which can have significant biological activities, including antifungal and phytotoxic effects.
The synthesis of Malformin-B4 can be achieved through several methods, including:
The chemical synthesis often requires protecting groups for amino acids to ensure proper coupling during the formation of the peptide bond. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and yield.
Malformin-B4 has a complex cyclic structure that includes multiple amino acids linked in a specific sequence. The precise molecular formula and structural configuration are critical for understanding its biological activity.
The molecular weight of Malformin-B4 is approximately 1,000 Da. Its structure can be represented as follows:
Malformin-B4 participates in various chemical reactions typical of cyclic peptides, including:
The stability of Malformin-B4 can be affected by pH and temperature, with optimal conditions necessary to maintain its integrity during storage and application.
Malformin-B4 exerts its biological effects primarily through:
Experimental studies indicate that concentrations as low as 0.1 µg/mL can elicit significant biological responses in target organisms.
Malformin-B4 has several applications across different fields:
Malformin-B4 belongs to the malformin family of cyclic pentapeptides, first identified through their ability to induce malformations in plant tissues. Initial research in the 1950s–1960s focused on Malformin A (isolated from Aspergillus niger), which caused curvature in corn roots and bean seedlings [1] [7]. These early studies revealed the bioactive potential of malformins, including:
The discovery of Malformin-B4 emerged from taxonomic reclassification efforts. When researchers analyzed Aspergillus tubingensis strains (originally misidentified as A. niger), they detected a distinct malformin variant—later characterized as Malformin-B4—highlighting the role of fungal speciation in peptide diversity [3] [8].
Table 1: Key Malformin Variants and Producers
Compound | Molecular Weight | Producing Species | Bioactivity Highlights |
---|---|---|---|
Malformin A1 | 513.58 Da | Aspergillus niger | Plant malformation, fibrinolytic enhancement |
Malformin C | 529.72 Da | Aspergillus tubingensis | Colon 38 cell inhibition (IC50 0.27 μM) |
Malformin-B4 | 529.72 Da | Aspergillus vinaceus, A. tubingensis | Structural analog of Malformin C |
Malformin-B4 production is phylogenetically constrained to specific clades within the Aspergillus section Nigri:
Section Nigri exhibits exceptional SMGC (Secondary Metabolite Gene Cluster) diversity, with only 30% similarity in SMGC content between uniseriate (e.g., A. heteromorphus) and biseriate (e.g., A. tubingensis) species [8]. This divergence explains why Malformin-B4 is not ubiquitously produced—A. niger sensu stricto predominantly yields Malformin A, while A. tubingensis and relatives synthesize Malformin-B4/C.
The structural characterization of malformins exemplifies technological progress in natural product chemistry:
Table 2: Milestones in Malformin Structural Analysis
Time Period | Techniques Used | Structural Insights Achieved | Limitations Overcome |
---|---|---|---|
1960s–1970s | Hydrolysis + AA chromatography | Amino acid composition (Cys, Val, Leu/Ile) | Detection of peptide bonds |
1990s | HR-ESI-MS, 1D-NMR | Molecular weight (529.72 Da), backbone atom types | Molecular formula confirmation |
2010s | 2D-NMR, IRIS | Cyclic topology, stereocenters, sidechain configurations | Signal overlap in 1D spectra |
2020s | Genome mining + SMGC networks | NRPS cluster architecture, substrate prediction | Need for culturing/production |
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